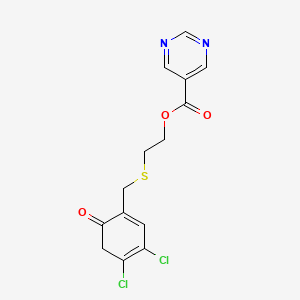
2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the cyclohexa-1,3-dien-1-yl intermediate, followed by its functionalization with dichloro and oxo groups.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient and scalable synthesis of the compound while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: A compound with a similar cyclohexa-dienyl structure.
Uniqueness
2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate is unique due to its combination of dichloro, oxo, and pyrimidine-5-carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H12Cl2N2O3S |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
2-[(3,4-dichloro-6-oxocyclohexa-1,3-dien-1-yl)methylsulfanyl]ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-11-3-9(13(19)4-12(11)16)7-22-2-1-21-14(20)10-5-17-8-18-6-10/h3,5-6,8H,1-2,4,7H2 |
Clave InChI |
MXOHVQTZBNBLED-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C=C(C1=O)CSCCOC(=O)C2=CN=CN=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


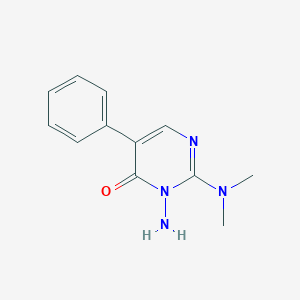
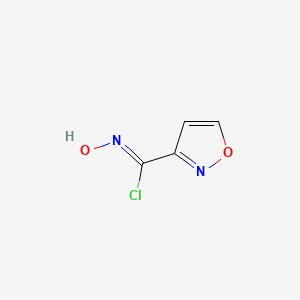

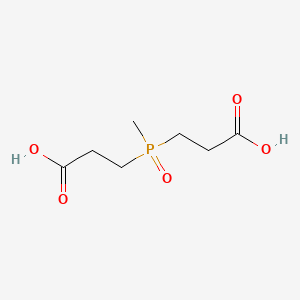
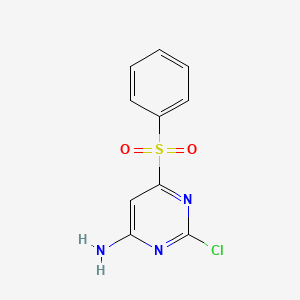
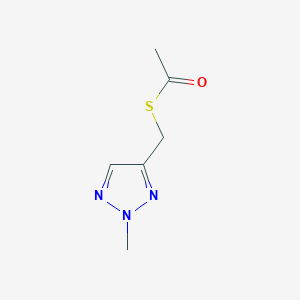
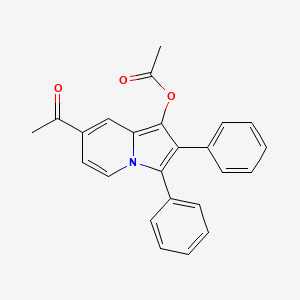
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)

![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
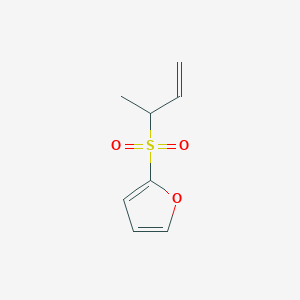
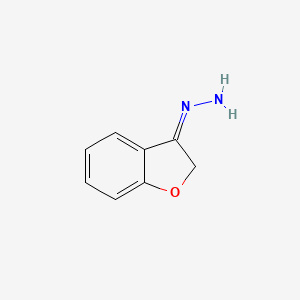
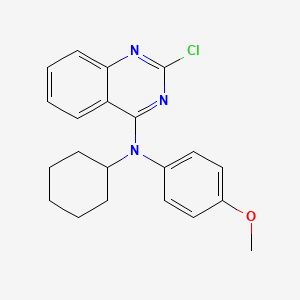
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
